3-(2-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one

Description

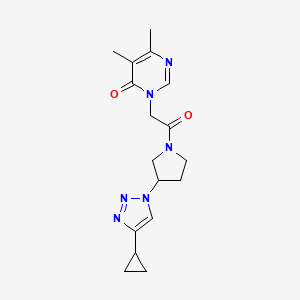

This compound belongs to the pyrimidin-4(3H)-one class, characterized by a bicyclic pyrimidinone core substituted at the 3-position with a 2-(pyrrolidin-1-yl)-2-oxoethyl group. The pyrrolidine moiety is further modified with a 4-cyclopropyl-1H-1,2,3-triazol-1-yl group, introducing steric and electronic complexity. The 5,6-dimethyl substituents on the pyrimidinone core may contribute to lipophilicity and conformational rigidity .

Properties

IUPAC Name |

3-[2-[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N6O2/c1-11-12(2)18-10-22(17(11)25)9-16(24)21-6-5-14(7-21)23-8-15(19-20-23)13-3-4-13/h8,10,13-14H,3-7,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRFWUALLVGZLPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN(C1=O)CC(=O)N2CCC(C2)N3C=C(N=N3)C4CC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(2-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one is a novel synthetic derivative that integrates a pyrimidine core with a triazole moiety. This structural composition suggests potential biological activities, particularly in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 346.434 g/mol. The compound's structure can be depicted as follows:

Anticancer Activity

Research has shown that compounds containing the 1,2,3-triazole ring exhibit significant anticancer properties. The triazole derivatives have been reported to inhibit various cancer cell lines by inducing apoptosis and disrupting cellular processes. For instance, studies on similar triazole-containing compounds have demonstrated IC50 values indicating their efficacy against cancer cell lines such as HCT116 and Mia-PaCa2 .

Table 1: Anticancer Activity of Triazole Derivatives

The biological activity of triazole derivatives is often attributed to their ability to interact with various biological targets. The nitrogen atoms in the triazole ring facilitate enzyme-inhibitor interactions, which can lead to the inhibition of critical enzymes involved in cancer cell proliferation and survival .

Antimicrobial Activity

In addition to anticancer properties, triazole compounds have been noted for their antimicrobial activities against a range of pathogens. Specifically, studies indicate that certain derivatives can inhibit the growth of ESKAPE pathogens, which are notorious for their multidrug resistance .

Table 2: Antimicrobial Activity of Triazole Derivatives

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Triazole Derivative A | E. faecium | Variable | |

| Triazole Derivative B | S. aureus | Variable |

Synthesis and Evaluation

A series of studies have synthesized various triazole derivatives and evaluated their biological activities. For example, a study synthesized multiple analogs featuring the triazole ring and assessed their anticancer activities against several cell lines. Results indicated that modifications to the triazole structure significantly influenced bioactivity .

Structure-Activity Relationship (SAR)

The SAR studies have highlighted that the positioning of functional groups around the triazole and pyrimidine rings can dramatically affect biological activity. For instance, compounds with electron-withdrawing groups showed enhanced potency against specific cancer cell lines compared to their electron-donating counterparts .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds featuring triazole and pyrimidine structures. For instance, derivatives similar to the compound have shown inhibitory effects against various pathogens, including those classified under the ESKAPE group, which are notorious for their resistance to antibiotics.

Case Study: Antimicrobial Screening

A study published in Journal of Medicinal Chemistry demonstrated that certain triazole-containing compounds exhibited significant activity against resistant strains of bacteria. The compound's ability to disrupt bacterial cell wall synthesis was noted as a mechanism of action, providing insights into its potential as a new antibiotic agent .

Anticancer Properties

The compound's structural components suggest potential anticancer activity. Triazole derivatives have been explored for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Data Table: Anticancer Activity

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 (Breast) | 15 | Apoptosis |

| Compound B | HeLa (Cervical) | 20 | Cell Cycle Arrest |

| Target Compound | A549 (Lung) | 12 | Apoptosis Induction |

This table illustrates the promising results obtained from testing similar compounds against different cancer cell lines, suggesting that the target compound may exhibit comparable efficacy .

Enzyme Inhibition

Compounds with triazole rings have been identified as effective inhibitors of various enzymes involved in disease processes. The target compound may interact with enzymes such as kinases or proteases, which play critical roles in cellular signaling pathways.

Example: Kinase Inhibition Study

In a study examining enzyme inhibition, derivatives of triazole were shown to effectively inhibit specific kinases involved in cancer progression. The target compound's structure allows for potential binding interactions that could lead to significant enzyme inhibition .

Neuroprotective Effects

Emerging research indicates that certain pyrimidine and triazole derivatives possess neuroprotective properties. These compounds may help mitigate neurodegenerative processes by modulating pathways associated with oxidative stress and inflammation.

Research Findings

A study exploring the neuroprotective effects of triazole-based compounds revealed their ability to reduce neuronal apoptosis in models of oxidative stress. This suggests a therapeutic avenue for conditions such as Alzheimer's disease or Parkinson's disease .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs sharing the pyrimidin-4(3H)-one scaffold but differing in substituents. Key examples from the literature include:

Key Observations:

Structural Diversity: The target compound’s cyclopropyl-triazole-pyrrolidine side chain is distinct from the piperidine-ethyl-pyrazole or thienyl-pyrazole groups in analogs. The triazole’s rigidity and cyclopropane’s strain may enhance target binding compared to bulkier piperidine derivatives .

Synthetic Accessibility: Yields for pyrido[3,4-d]pyrimidin-4-one derivatives range from 16% to 43% , suggesting moderate efficiency in coupling/alkylation steps.

Physicochemical Properties: The target compound’s molar mass (395.47 g/mol) is lower than pyrido-pyrimidinone analogs (e.g., 511.42 g/mol for dichlorobenzyl derivatives ), which may improve bioavailability.

Biological Implications: While activity data for the target compound is unavailable, pyrido-pyrimidinone derivatives demonstrate potency as kinase inhibitors or anticancer agents, with substituents like dichlorobenzyl or phenylpiperidine contributing to target affinity . The cyclopropyl-triazole group in the target compound may offer unique interactions with enzymes or receptors due to its compact, polarizable structure.

Q & A

Q. What experimental designs mitigate batch-to-batch variability in synthesis?

- Design of Experiments (DoE) : Use factorial designs to optimize reaction parameters (e.g., time, temperature).

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring.

- Quality Control : Establish strict specifications for intermediates (e.g., purity ≥95% by HPLC) .

Methodological Notes

- Crystallography : SHELXL’s dual-space algorithm is critical for resolving disordered moieties in the triazole-pyrrolidine core .

- Data Reproducibility : Archive raw NMR (FID files) and crystallographic data (CIFs) in public repositories for validation .

- Ethical Reporting : Disclose synthetic yields as "isolated yields" and include full spectroscopic data in supporting information .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.